The synthesis of sofnobrutinib involves the creation of amino-triazine and pyrimidine analogs that exhibit selective inhibition of Bruton's tyrosine kinase. The synthetic process typically includes:
The synthesis pathway is detailed in studies focused on creating highly selective non-covalent BTK inhibitors, which have demonstrated promising results in pharmacological assays .
Sofnobrutinib's molecular structure is characterized by its unique arrangement that allows for selective binding to the inactive form of Bruton's tyrosine kinase. Key structural features include:
Data regarding its molecular weight, melting point, and solubility characteristics are critical for understanding its pharmacokinetic properties. These details are often derived from experimental studies conducted during the drug development process .
Sofnobrutinib undergoes various chemical reactions during its synthesis and mechanism of action:
Technical details regarding these reactions are crucial for understanding how sofnobrutinib modulates immune responses at the cellular level .
Sofnobrutinib exerts its therapeutic effects by selectively inhibiting Bruton's tyrosine kinase, which is pivotal in B cell receptor signaling. The mechanism involves:
Pharmacodynamic studies indicate that doses as low as 100 mg can achieve significant inhibition of B cell activation markers, highlighting its potential efficacy in clinical settings .
The physical and chemical properties of sofnobrutinib play a crucial role in its pharmacological profile:
These properties are analyzed through various techniques such as high-performance liquid chromatography and mass spectrometry during the drug development process .
Sofnobrutinib shows promise for multiple scientific applications, particularly in treating:
Research continues to explore additional therapeutic indications based on its mechanism of action and safety profile observed in clinical trials .
Sofnobrutinib (AS-0871) was engineered through systematic optimization of an aminotriazine core scaffold, a chemotype selected for its balanced physicochemical properties and kinase-binding versatility. The aminotriazine moiety enables critical hydrogen-bonding interactions with the hinge region of Bruton’s tyrosine kinase (residues Glu475 and Met477), mimicking ATP binding while avoiding the cysteine-directed reactivity of covalent inhibitors. Key modifications included:
Table 1: Structural Modifications and Their Impact on Sofnobrutinib Properties
| Region Modified | Chemical Change | Functional Impact |
|---|---|---|
| Core scaffold | Aminotriazine | Base for H-bonding with hinge residues (Glu475, Met477) |
| C3 position | 4-Phenoxyphenyl | Hydrophobic occupancy of selectivity pocket (Leu408, Tyr476) |
| Linker | Piperidine-acrylamide (non-electrophilic) | Reversible binding; reduced off-target reactivity |
| Solubility moiety | Sulfone group | Enhanced solubility and oral bioavailability |
This optimization yielded a compound with sub-nanomolar BTK affinity (IC₅₀ = 0.5–2 nM) and >100-fold selectivity over kinases outside the Tec family [2] [7].
Sofnobrutinib exhibits exceptional selectivity within the Tec kinase family (BTK, ITK, TEC, BMX, TXK), which share >75% homology in their kinase domains. Profiling revealed:
Table 2: Selectivity Profile of Sofnobrutinib Across Tec Kinases
| Kinase | IC₅₀ (nM) | Key Structural Determinant |
|---|---|---|
| BTK | 0.5 | Val416 gatekeeper; Arg544 H-bond |
| ITK | 187 | Ile420 gatekeeper steric clash |
| TEC | 325 | Phe426 gatekeeper; no Arg544 equivalent |
| BMX | >500 | Leu417 gatekeeper; altered DFG motif |
| TXK | >500 | Trp408 gatekeeper; divergent ATP pocket |
Sofnobrutinib’s therapeutic advantage lies in its reversible, non-covalent engagement with BTK, enabling sustained target coverage without irreversible off-target effects:
Table 3: Binding Kinetics and Pharmacodynamic Parameters
| Parameter | Value | Method | Biological Implication |
|---|---|---|---|
| Kd (inactive BTK) | 0.8 nM | SPR | High affinity for therapeutically relevant conformation |
| Residence time | 17 min | SPR (koff/kon) | Prolonged target engagement post-dosing |
| Basophil activation IC₅₀ | 54.06 ng/mL (SAD); 57.01 ng/mL (MAD) | Ex vivo whole blood assay | Functional inhibition of FcεRI signaling |
| B-cell activation IC₅₀ | 187.21 ng/mL | Anti-IgD-induced CD69 expression | Suppression of BCR-dependent responses |
The design strategically avoids cysteine reactivity (unlike ibrutinib), mitigating off-target effects on EGFR, HER2, and ITK—kinases implicated in bleeding and atrial fibrillation risks [6] [7]. Sofnobrutinib’s optimized aminotriazine scaffold, isoform selectivity, and kinetic properties collectively enable precise, sustained BTK inhibition in autoimmune and allergic diseases.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6